2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a piperazine ring, a thiazolidine ring, and a pyridopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the piperazine and thiazolidine intermediates, followed by their coupling with the pyridopyrimidine core. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine: This compound shares a similar piperazine and pyrimidine core but differs in its substituents and overall structure.
2-(4-ethylpiperazin-1-yl)ethylamine: This compound has a simpler structure with a piperazine ring and an ethylamine group.
Uniqueness
2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings.
Biological Activity
The compound 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by multiple ring systems and functional groups. Its molecular formula is C20H23N5O2S2, indicating the presence of nitrogen, oxygen, and sulfur in addition to carbon and hydrogen. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Structural Overview
The unique structure of this compound includes:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Thiazolidine Ring : Associated with anticancer properties and other therapeutic effects.
- Pyrido[1,2-a]pyrimidin-4-one Core : Contributes to the compound's interaction with biological targets.
Anticancer Potential
Recent studies have highlighted the thiazolidinone derivatives as promising candidates for anticancer agents. The thiazolidine scaffold is particularly noted for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidinones can act as inhibitors of key enzymes involved in cancer progression.
- Cell Cycle Modulation : These compounds may interfere with cell cycle regulation, promoting apoptosis in tumor cells.
- Targeting PPARγ : Some thiazolidinones have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which can lead to anticancer effects by modulating gene expression related to cell growth and differentiation .
The biological activity of the compound is believed to stem from its ability to interact with various molecular targets, including:
- Enzymes : Such as those involved in metabolic pathways relevant to cancer.
- Receptors : Including nuclear receptors that regulate gene expression.
In vitro studies have demonstrated that derivatives of thiazolidinones exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .
Study 1: Thiazolidinone Derivatives
A review article emphasized the anticancer activity of thiazolidinone derivatives, noting their effectiveness against multiple cancer types. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Study 2: Structure-Activity Relationship (SAR)
Research on SAR has shown that modifications to the thiazolidine ring can significantly influence biological activity. For instance, varying substituents on the piperazine ring or altering the alkyl chain length on the thiazolidine can enhance or diminish anticancer efficacy .
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-methylpiperazinyl)-3-(Z)-(3-methylthiazolidin) | Similar piperazine structure | Different substituents on thiazolidine |
2-(4-propylpiperazinyl)-3-(Z)-(3-butylthiazolidin) | Variation in piperazine alkyl chain | Altered biological activity profile |
7-methyl derivative of pyrido[1,2-a]pyrimidin | Common pyrido[1,2-a]pyrimidine core | Variations in side chains affecting solubility |
Pharmacological Applications
The compound's diverse functional groups suggest potential applications beyond oncology:
Properties
Molecular Formula |
C25H33N5O2S2 |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H33N5O2S2/c1-4-6-7-8-11-30-24(32)20(34-25(30)33)17-19-22(28-15-13-27(5-2)14-16-28)26-21-18(3)10-9-12-29(21)23(19)31/h9-10,12,17H,4-8,11,13-16H2,1-3H3/b20-17- |
InChI Key |
BEOQYAJJVZDJGB-JZJYNLBNSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)SC1=S |
Origin of Product |
United States |
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